N'-(2,5-dichlorophenyl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

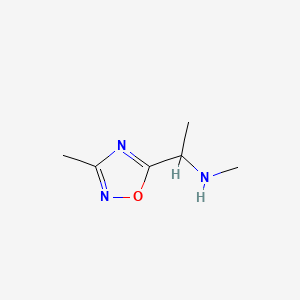

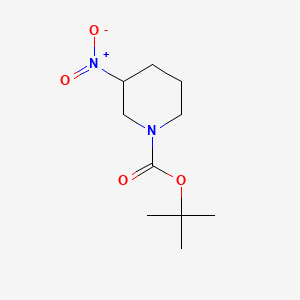

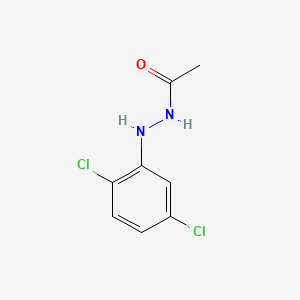

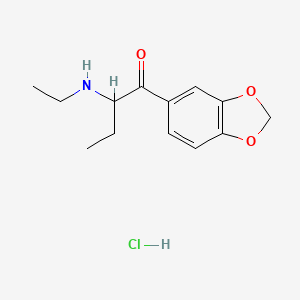

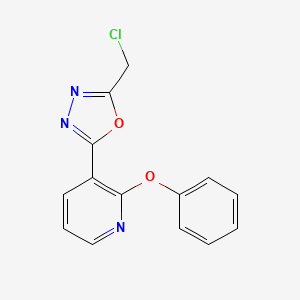

N’-(2,5-Dichlorophenyl)acetohydrazide is a chemical compound with the formula C₈H₈Cl₂N₂O . It has a mass of 219.0681 dalton . The compound is known for its potential use in experimental and research contexts .

Molecular Structure Analysis

The molecular structure of N’-(2,5-dichlorophenyl)acetohydrazide can be represented by the canonical SMILES string: CC(=O)NNC1=C(C=CC(=C1)Cl)Cl . This indicates that the compound contains an acetohydrazide group attached to a 2,5-dichlorophenyl group .Scientific Research Applications

Antimicrobial Activity : Schiff bases derived from acetohydrazides, including N'-(2,5-dichlorophenyl)acetohydrazide, have shown antimicrobial activity against bacteria such as Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis (Ambhure et al., 2017). Similarly, other derivatives have demonstrated moderate antibacterial effects against Gram-negative and Gram-positive bacteria (Rehman et al., 2016).

Enzyme Inhibition : Certain acetohydrazide derivatives have been studied for their lipase and α-glucosidase inhibition properties. For instance, specific compounds exhibited notable anti-lipase and anti-α-glucosidase activities (Bekircan et al., 2015).

Corrosion Inhibition : Acetohydrazides like N'-(2,5-dichlorophenyl)acetohydrazide have been applied as corrosion inhibitors for mild steel in acidic mediums. Their inhibition efficiencies were attributed to the formation of a protective film on the metal surface (Yadav et al., 2015).

Synthesis of Heterocyclic Compounds : Acetohydrazide derivatives are also utilized in the synthesis of various heterocyclic compounds. For example, they have been used in the preparation of 1,3,4-oxadiazole derivatives with potential as drug leads (Iftikhar et al., 2019).

Anticancer and Antileishmanial Activities : Some acetohydrazide analogues have shown promising antileishmanial activity, indicating potential for therapeutic applications in treating leishmaniasis (Ahsan et al., 2016). Additionally, certain derivatives have been evaluated for their anticancer properties (Salahuddin et al., 2014).

properties

IUPAC Name |

N'-(2,5-dichlorophenyl)acetohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-5(13)11-12-8-4-6(9)2-3-7(8)10/h2-4,12H,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUCOJRKPJQDINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NNC1=C(C=CC(=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10744322 |

Source

|

| Record name | N'-(2,5-Dichlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,5-dichlorophenyl)acetohydrazide | |

CAS RN |

14580-42-8 |

Source

|

| Record name | N'-(2,5-Dichlorophenyl)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10744322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

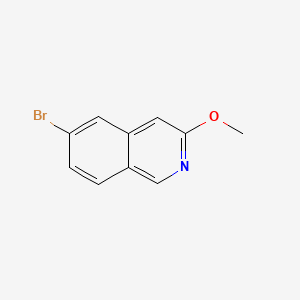

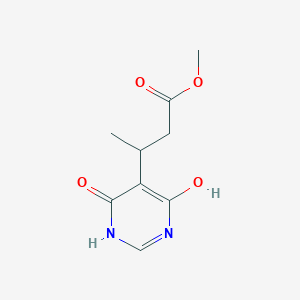

![Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B597061.png)